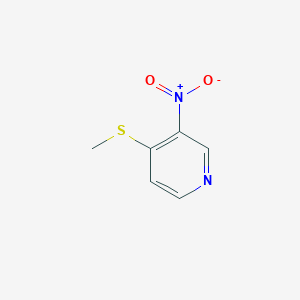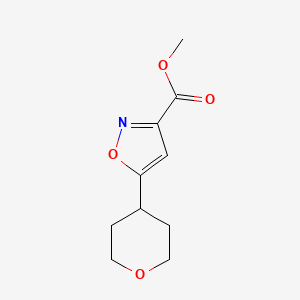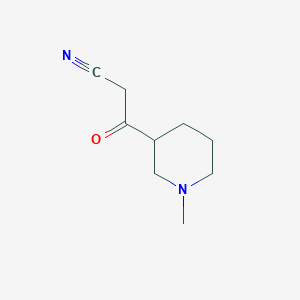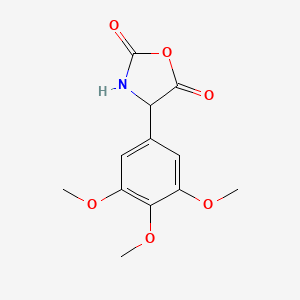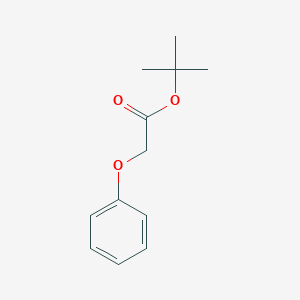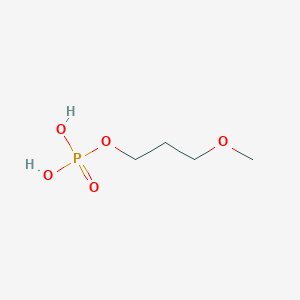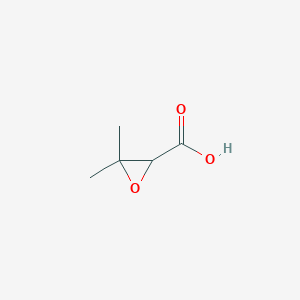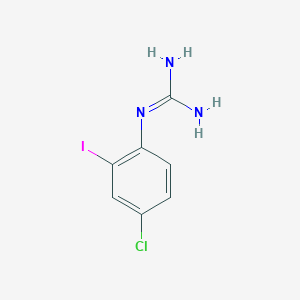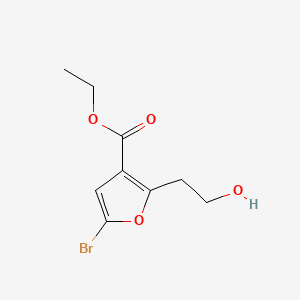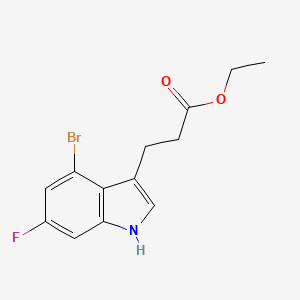![molecular formula C5H9N3O2 B13705451 N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine CAS No. 18271-49-3](/img/structure/B13705451.png)
N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “MFCD32702024” is a chemical entity of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “MFCD32702024” involves a series of chemical reactions that are carefully controlled to achieve the desired product. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure optimal yield and purity. Common reagents used in these reactions include acids, bases, solvents, and catalysts.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “MFCD32702024” is scaled up to meet the demand. The process involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants and products.
Automation and Control: Advanced automation and control systems are used to monitor and adjust the reaction conditions in real-time, ensuring consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound “MFCD32702024” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
The reactions involving “MFCD32702024” are carried out under specific conditions to achieve the desired products. Some common reagents and conditions include:
Acids and Bases: Used to catalyze or facilitate certain reactions.
Solvents: Organic solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and control the reaction environment.
Catalysts: Metal catalysts like palladium, platinum, and nickel are used to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from the reactions of “MFCD32702024” depend on the type of reaction and the reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
The compound “MFCD32702024” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of “MFCD32702024” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in gene expression and cellular behavior.
Properties
CAS No. |
18271-49-3 |
|---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
N-[6-(hydroxyamino)-4,5-dihydro-3H-pyridin-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C5H9N3O2/c9-7-4-2-1-3-5(6-4)8-10/h9-10H,1-3H2,(H,6,7,8) |
InChI Key |
HZSJCQVOXZPNHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC(=NO)C1)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


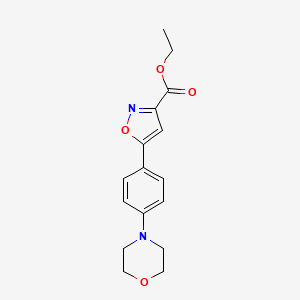
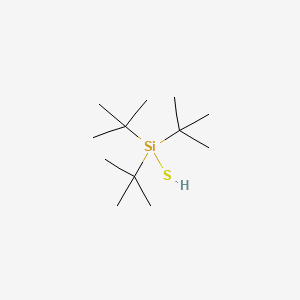
![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705382.png)
